L-Homophenylalanin

Übersicht

Beschreibung

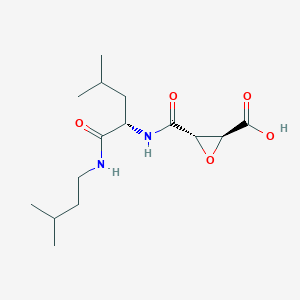

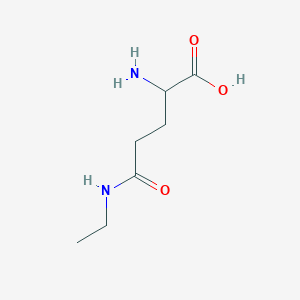

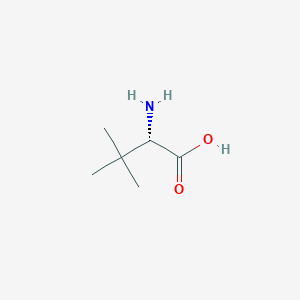

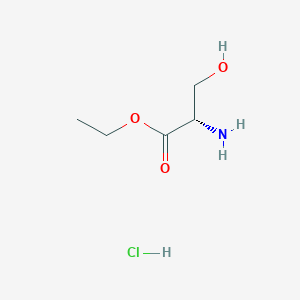

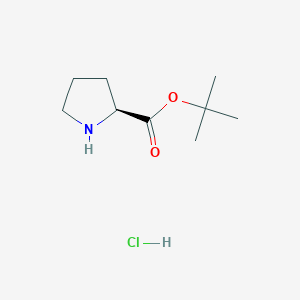

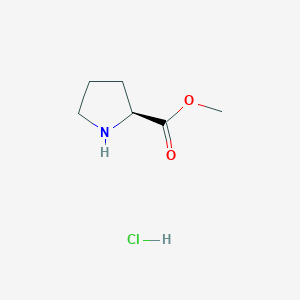

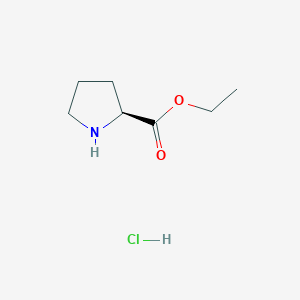

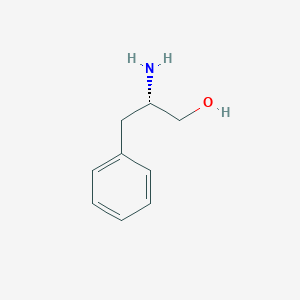

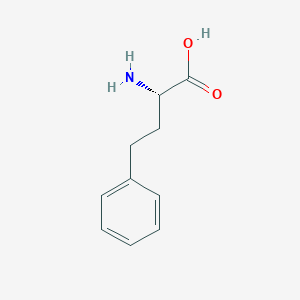

L-Homophenylalanine is a non-proteinogenic L-alpha-amino acid that is an analogue of L-phenylalanine having a 2-phenylethyl rather than a benzyl side-chain . It is a vital building block for the synthesis of numerous chiral drugs .

Synthesis Analysis

A route involving both enzymatic and spontaneous chemical reactions was designed for the synthesis of L-homophenylalanine from inexpensive building blocks . One enzyme in the cascade, Ec QOR, was identified as the first ene reductase to catalyze the reduction of an unsaturated aromatic keto acid .Molecular Structure Analysis

The molecular formula of L-Homophenylalanine is C10H13NO2 . It is an analogue of L-phenylalanine having a 2-phenylethyl rather than a benzyl side-chain .Chemical Reactions Analysis

In the synthesis of L-Homophenylalanine, one enzyme in the cascade, Ec QOR, was identified as the first ene reductase to catalyze the reduction of an unsaturated aromatic keto acid .Physical And Chemical Properties Analysis

The molecular weight of L-Homophenylalanine is 179.22 g/mol . It is a non-proteinogenic L-alpha-amino acid .Wissenschaftliche Forschungsanwendungen

Pharmazeutischer Vorläufer

L-Homophenylalanin dient als Vorläufer in der pharmazeutischen Industrie für die Produktion von Angiotensin-Converting-Enzym (ACE)-Hemmern . Diese Inhibitoren sind entscheidend für die Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz. Die Verbindung ist an der Synthese von NEPA [(S,S)-N-(1-Ethoxycarbonyl-3-phenylpropyl)alanin] beteiligt, einem Schlüsselzwischenprodukt bei der Herstellung von ACE-Hemmern wie Enalapril, Delapril, Quinapril und Ramipril .

Biokatalyse

Im Bereich der grünen Chemie wird this compound mithilfe biokatalytischer Methoden synthetisiert, die im Vergleich zur traditionellen chemischen Synthese als umweltfreundlicher gelten. Dieser Ansatz reduziert die Prozesskomplexität, die Kosten und die Umweltverschmutzung, was ihn zu einer attraktiven Methode für industrielle Anwendungen macht .

Chemische Synthese

This compound ist ein wichtiger Baustein bei der Synthese zahlreicher chiraler Arzneimittel. Innovative Methoden wie die enzymatische-spontane chemische Kaskadenkatalyse wurden entwickelt, um this compound effizient aus einfachen und kostengünstigen Ausgangsmaterialien herzustellen .

Biotechnologie

In biotechnologischen Anwendungen wird this compound für die Synthese mehrerer Blockbuster-Pharmazeutika verwendet, darunter Proteasom-Inhibitoren, Acetylcholinesterase-Inhibitoren und β-Lactam-Antibiotika. Biokatalysatoren, die für seine Synthese verwendet werden, bieten milde Reaktionsbedingungen und ausgezeichnete Selektivität .

Umweltbelastung

Die Synthese von this compound mithilfe biokatalytischer Methoden steht im Einklang mit den Prinzipien der nachhaltigen Entwicklung. Diese Methoden minimieren die Umweltbelastung, indem sie den Einsatz von aggressiven Chemikalien vermeiden und die Abfallproduktion reduzieren, was zu einer nachhaltigeren pharmazeutischen Industrie beiträgt .

Industrielle Anwendungen

Neben seinen pharmazeutischen Anwendungen kann this compound als Antitumormittel wirken. Seine Rolle bei der Synthese verschiedener Zwischenprodukte und Endprodukte macht es zu einer Verbindung von Interesse in verschiedenen Industriezweigen, einschließlich der Entwicklung neuer Materialien und Spezialchemikalien .

Wirkmechanismus

Target of Action

L-Homophenylalanine (L-HPA) is a non-proteinogenic amino acid that is used as a key intermediate in the synthesis of over 20 chiral drugs . These include angiotensin-converting enzyme inhibitors, protease inhibitors, acetylcholinesterase inhibitors, neutral endopeptidase inhibitors, and β-lactam antibiotics .

Mode of Action

The antidepressant effects of L-phenylalanine, which is similar to L-HPA, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are associated with antidepressant effects .

In addition, L-HPA has been found to have selective antibacterial activity against Gram-positive bacteria when introduced into the antimicrobial peptide protonectin . This selectivity could be attributed to the delay effect of lipopolysaccharides (LPS) for L-HPA to access the cell membrane .

Biochemical Pathways

This pathway also involves three enzymes encoded by the hphA, hphB, and hphCD genes . These three enzymes catalyze a biochemical transformation that is homologous to the process of 3-methyl-2-oxobutanoate conversion to 4-methyl-2-oxopentanoate during L-leucine biosynthesis .

Pharmacokinetics

The solubility of l-hpa in water, which can impact its bioavailability, has been investigated . L-HPA exhibits extraordinarily low solubilities for an amino acid at all investigated temperatures . The solubility dramatically increases as the pH falls below 2.5 and rises above 9.5 .

Result of Action

The action of L-HPA results in the production of neurotransmitters such as norepinephrine and dopamine, which are associated with antidepressant effects . Additionally, L-HPA exhibits selective antibacterial activity against Gram-positive bacteria .

Action Environment

The action of L-HPA can be influenced by environmental factors such as temperature and pH. For instance, the solubility of L-HPA, which can impact its bioavailability and efficacy, varies with temperature and pH . Furthermore, the presence of LPS can delay the action of L-HPA on Gram-positive bacteria .

Biochemische Analyse

Biochemical Properties

L-Homophenylalanine is involved in various biochemical reactions. It is biologically converted into L-tyrosine, another one of the DNA-encoded amino acids . L-Tyrosine, in turn, is converted into L-DOPA, which is further converted into dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) .

Cellular Effects

L-Homophenylalanine can influence various types of cells and cellular processes. For instance, in E. coli, it has been shown to be involved in the production of L-phenylalanine . This process involves multiple rounds of random mutagenesis and modification of key genes of the shikimate (SHIK) and L-phenylalanine branch pathways .

Molecular Mechanism

The molecular mechanism of L-Homophenylalanine involves its interaction with various biomolecules. For instance, it is involved in the reductive amination of prochiral 2-oxo-4-phenylbutyric acid (2-OPBA) catalyzed by phenylalanine dehydrogenase (PheDH) . This process is highly attractive in the synthesis of the pharmaceutical chiral building block L-Homophenylalanine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Homophenylalanine can change over time. For instance, in an engineered E. coli strain producing L-phenylalanine, the largest biomass increase rate and the highest production rate were seen at 16 h and 24 h of fermentation, respectively . The maximal L-phenylalanine titer of 60 g/L was accumulated after 48 h of fermentation .

Metabolic Pathways

L-Homophenylalanine is involved in various metabolic pathways. For instance, it is a part of the shikimate (SHIK) and L-phenylalanine branch pathways . It is biologically converted into L-tyrosine, another one of the DNA-encoded amino acids .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHKOPSMAVJFE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315729 | |

| Record name | L-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-73-7 | |

| Record name | L-Homophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homophenylalanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOPHENYLALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JYL44CC06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.